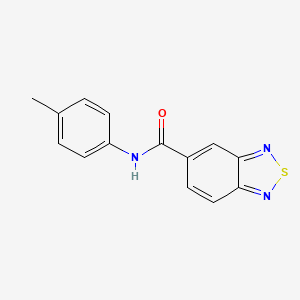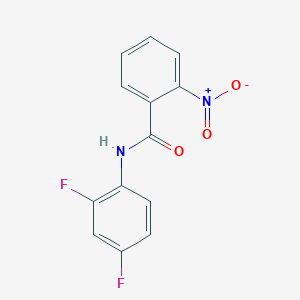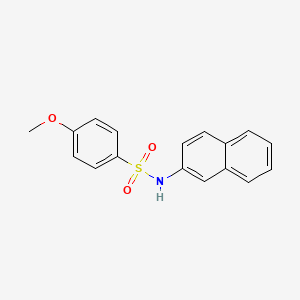![molecular formula C16H13FN4O B5544463 3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine, also known as FPhCPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it useful for a variety of research applications.
Applications De Recherche Scientifique
Thermal and Acid-catalysed Rearrangements
- A study by Faragher & Gilchrist (1979) investigated the thermal and acid-catalysed rearrangements of oxazines, which are structurally similar to the compound . They found that 2-arylpyridines could be derived from these oxazines, offering insights into chemical transformations relevant to your compound (Faragher & Gilchrist, 1979).
Organic Light-emitting Diodes (OLEDs)
- Jin et al. (2014) developed new heteroleptic iridium(III) complexes using oxadiazolylphenol as ancillary ligands. These complexes showed potential in creating efficient OLEDs with low efficiency roll-off, indicating the compound's relevance in electronics (Jin et al., 2014).
Antimicrobial Evaluation
- Khan et al. (2021) synthesized oxadiazole fluoroquinolone derivatives and evaluated their antimicrobial activity. Their findings suggest that these compounds could have potential applications in developing new antimicrobial agents (Khan et al., 2021).
Synthesis and Antimicrobial Studies of Amide Derivatives
- Patel, Patel, & Chauhan (2007) explored the synthesis of amide derivatives of quinolone and their antimicrobial studies. This research provides insights into how modifications to the chemical structure can impact antimicrobial properties (Patel, Patel, & Chauhan, 2007).
Heterocyclic Synthesis and Antimicrobial Activity
- Hafez, Alshammari, & El-Gazzar (2015) studied the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. They evaluated these compounds for their antibacterial and antifungal activities, which is relevant to the compound (Hafez, Alshammari, & El-Gazzar, 2015).
X-ray Diffraction Studies and Biological Evaluation
- Sanjeevarayappa, Iyengar, Kumar, & Suchetan (2015) conducted a study involving X-ray diffraction and biological evaluation of a related compound. They assessed its antibacterial and anthelmintic activity, demonstrating the compound's potential in medical applications (Sanjeevarayappa et al., 2015).
Synthesis and Insecticidal Activities
- Shi, Qian, Song, Zhang, & Li (2000) synthesized novel oxadiazoles and evaluated their insecticidal activities. This indicates potential applications in agriculture and pest control (Shi et al., 2000).
Propriétés
IUPAC Name |
5-[1-(4-fluorophenyl)cyclopropyl]-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-10-2-7-13(20-19-10)14-18-15(22-21-14)16(8-9-16)11-3-5-12(17)6-4-11/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBBSXXHHEHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NOC(=N2)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)



![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)